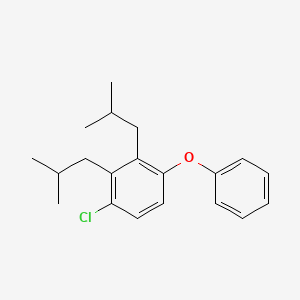
Diphenyl ether, monochloro diisobutyl derivative
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl ether, monochloro diisobutyl derivative is a chemical compound with the molecular formula C20H25ClO. It is a derivative of diphenyl ether, where one of the hydrogen atoms is replaced by a monochloro diisobutyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl ether, monochloro diisobutyl derivative typically involves the reaction of diphenyl ether with monochloro diisobutyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反応の分析
Types of Reactions
Diphenyl ether, monochloro diisobutyl derivative undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: The monochloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in the formation of various substituted derivatives .
科学的研究の応用
Diphenyl ether, monochloro diisobutyl derivative has several scientific research applications, including:
Chemistry: It is used as a model compound to study the hydrodeoxygenation of ether linkages in lignin fragments.
Biology: The compound is investigated for its potential as an inhibitor of certain enzymes, such as enoyl-acyl carrier protein reductase, which is involved in fatty acid synthesis in Mycobacterium tuberculosis
Medicine: Research is ongoing to explore its potential as an antitubercular agent due to its ability to inhibit mycobacterial cell wall synthesis
Industry: It is used as an additive in the fabrication of organic photovoltaics and organic solar cells.
作用機序
The mechanism of action of diphenyl ether, monochloro diisobutyl derivative involves the inhibition of specific enzymes. For example, it inhibits enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis, which catalyzes the last step in the fatty acid synthesis cycle. This inhibition disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to the death of the bacteria .
類似化合物との比較
Similar Compounds
Diphenyl ether: The parent compound, which lacks the monochloro diisobutyl group.
Barceloneic lactone D: A diphenyl ether derivative isolated from the endolichenic fungus Preussia africana.
Quercilolin: Another diphenyl ether derivative with distinct structural features.
Uniqueness
Diphenyl ether, monochloro diisobutyl derivative is unique due to the presence of the monochloro diisobutyl group, which imparts specific chemical properties and biological activities. This structural modification enhances its potential as an enzyme inhibitor and broadens its range of applications in scientific research and industry .
特性
CAS番号 |
70624-14-5 |
|---|---|
分子式 |
C20H25ClO |
分子量 |
316.9 g/mol |
IUPAC名 |
1-chloro-2,3-bis(2-methylpropyl)-4-phenoxybenzene |
InChI |
InChI=1S/C20H25ClO/c1-14(2)12-17-18(13-15(3)4)20(11-10-19(17)21)22-16-8-6-5-7-9-16/h5-11,14-15H,12-13H2,1-4H3 |
InChIキー |
MJRBQSMUYNZNNS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C(C=CC(=C1CC(C)C)Cl)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


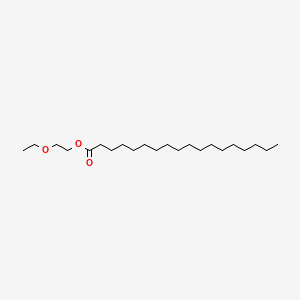

![2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)-](/img/structure/B13752630.png)
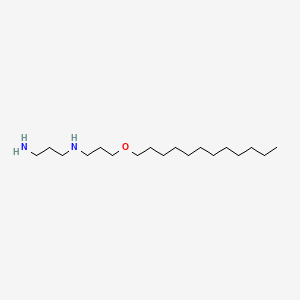
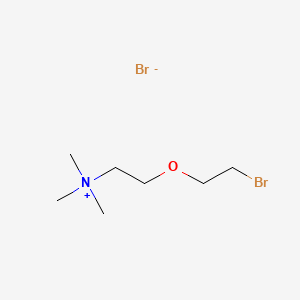
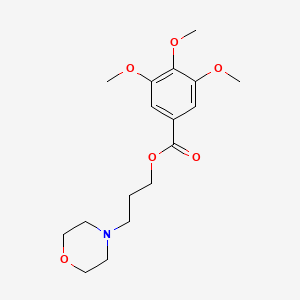
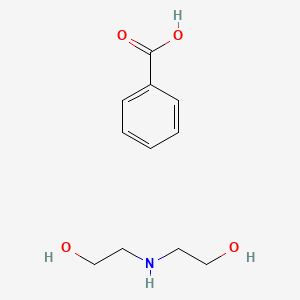
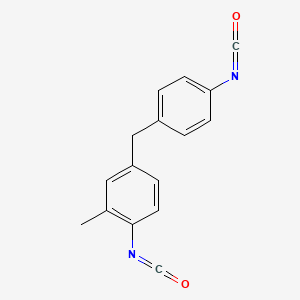

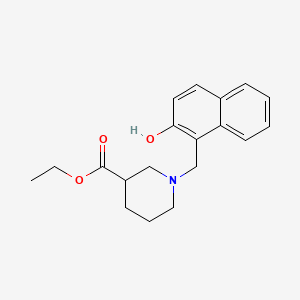

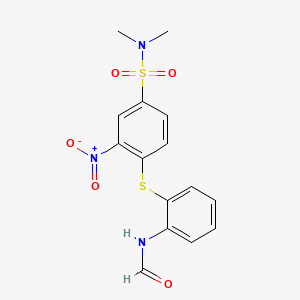
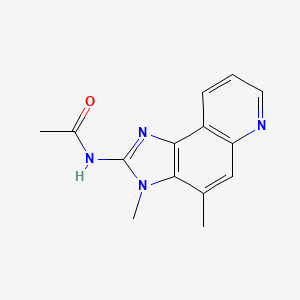
![N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride](/img/structure/B13752733.png)
